molecular formula C17H15F2NO4S B12225899 2-[4-(Difluoromethoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

2-[4-(Difluoromethoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B12225899
M. Wt: 367.4 g/mol
InChI Key: POCRCPPVRGXSOR-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzamido group substituted with a difluoromethoxy moiety, attached to a tetrahydrobenzothiophene ring system. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(difluoromethoxy)benzoic acid with an amine to form the benzamido intermediate.

    Cyclization: The benzamido intermediate undergoes cyclization with a suitable thiophene precursor under acidic or basic conditions to form the tetrahydrobenzothiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

RORγt Modulators

Recent studies have identified this compound as a potential modulator of RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t), which plays a crucial role in immune response regulation. The compound has shown promise as an inverse agonist, suggesting potential applications in treating autoimmune diseases .

Anti-inflammatory Properties

Research indicates that derivatives of benzothiophene compounds exhibit anti-inflammatory effects. The specific interactions of this compound with inflammatory pathways could lead to therapeutic applications in conditions like rheumatoid arthritis .

Immunosuppressive Agents

The immunosuppressive properties of similar compounds have been explored for their utility in organ transplantation and management of autoimmune disorders. The unique structure of this compound may enhance its efficacy compared to existing therapies .

Case Study 1: RORγt Inhibition

A study demonstrated that various derivatives of tetrahydro-benzothiophene were screened for their ability to inhibit RORγt activity. The results indicated that compounds similar to 2-[4-(difluoromethoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exhibited significant inhibition with IC50 values in the nanomolar range, highlighting their potential as therapeutic agents for autoimmune diseases .

Case Study 2: Synthesis and Characterization

Another study focused on synthesizing this compound through a series of controlled reactions involving amine and carboxylic acid derivatives. The synthesized product was characterized using NMR and mass spectrometry, confirming its structure and purity suitable for biological testing .

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)benzamide
  • 3-(Difluoromethoxy)benzylamine
  • 2-(Difluoromethoxy)-6-fluorobenzaldehyde

Uniqueness

Compared to similar compounds, 2-[4-(Difluoromethoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid stands out due to its unique combination of functional groups and ring structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

2-[4-(Difluoromethoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure with a difluoromethoxy group and a tetrahydrobenzothiophene backbone, suggesting diverse interactions with biological targets. This article reviews the current understanding of its biological activity, including enzyme inhibition, receptor interactions, and therapeutic potentials.

The molecular formula for this compound is C17H15F2NO4SC_{17}H_{15}F_{2}NO_{4}S with a molecular weight of 367.4 g/mol. The compound's structure includes functional groups that are known to enhance biological activity, such as the benzamido and tetrahydrobenzothiophene moieties.

Property Value
Molecular FormulaC17H15F2NO4S
Molecular Weight367.4 g/mol
IUPAC Name2-[[4-(difluoromethoxy)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
InChI KeyPOCRCPPVRGXSOR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4, which is involved in the regulation of cyclic AMP (cAMP) levels in cells. By inhibiting PDE4, this compound could potentially enhance cAMP signaling pathways associated with various physiological responses.

Enzyme Inhibition

Research indicates that compounds similar to this compound have demonstrated significant inhibitory effects on PDE enzymes. For instance, selective PDE4 inhibitors have shown promise in treating neuropsychological conditions such as depression and anxiety by modulating cAMP levels in the brain .

Antimicrobial Activity

A study focusing on related tetrahydrobenzothiophene derivatives revealed their potential as antimicrobial agents. These compounds were synthesized and tested for their effectiveness against various bacterial strains. The results indicated that certain derivatives exhibited notable antimicrobial properties, suggesting that this compound may also possess similar activities .

Analgesic Effects

Additionally, research has explored the analgesic properties of benzothiophene derivatives. In a study utilizing the "hot plate" method on mice, compounds with similar structures were found to exhibit analgesic effects that surpassed those of standard analgesics like metamizole . This suggests a potential application for this compound in pain management.

Case Studies and Research Findings

  • PDE Inhibition and Neurological Effects : A study compared the effects of PDE4 inhibitors on mouse behavior and found that these compounds could enhance cAMP signaling in hippocampal cells leading to improved cognitive functions . This highlights the therapeutic potential of PDE inhibitors in treating cognitive disorders.
  • Antimicrobial Testing : A series of tetrahydrobenzothiophene derivatives were synthesized and tested against various pathogens. The results showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Analgesic Activity Assessment : In an experiment assessing analgesic properties through behavioral tests on mice, certain benzothiophene derivatives exhibited significant pain relief comparable to established analgesics . This opens avenues for further exploration into the pain-relieving capabilities of related compounds.

Properties

Molecular Formula

C17H15F2NO4S

Molecular Weight

367.4 g/mol

IUPAC Name

2-[[4-(difluoromethoxy)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C17H15F2NO4S/c18-17(19)24-10-7-5-9(6-8-10)14(21)20-15-13(16(22)23)11-3-1-2-4-12(11)25-15/h5-8,17H,1-4H2,(H,20,21)(H,22,23)

InChI Key

POCRCPPVRGXSOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC(F)F)C(=O)O

Origin of Product

United States

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